molecular formula C23H20N2O2 B11566274 4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid

4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid

Cat. No.: B11566274
M. Wt: 356.4 g/mol
InChI Key: LSIUJNZHJVUWGL-UHFFFAOYSA-N
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Description

4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzoic acid moiety linked to an indole structure via a benzylamine group, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole is then functionalized with a benzyl group through a nucleophilic substitution reaction.

This can be achieved by reacting the benzylated indole with a suitable benzoic acid derivative, such as 4-bromobenzoic acid, under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce an amine .

Mechanism of Action

The mechanism of action of 4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The indole moiety can interact with various biological targets, such as tubulin, leading to the inhibition of cell division and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(1-benzylindol-3-yl)methylamino]benzoic acid

InChI

InChI=1S/C23H20N2O2/c26-23(27)18-10-12-20(13-11-18)24-14-19-16-25(15-17-6-2-1-3-7-17)22-9-5-4-8-21(19)22/h1-13,16,24H,14-15H2,(H,26,27)

InChI Key

LSIUJNZHJVUWGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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